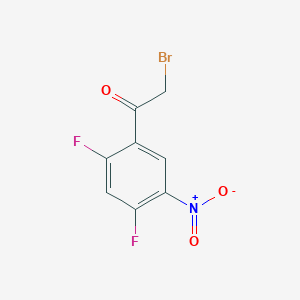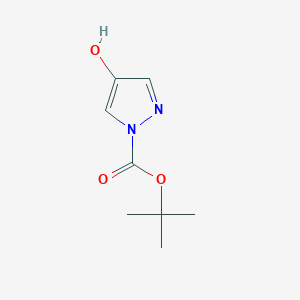
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a tert-butyl ester group at the 1-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-hydroxy-1H-pyrazole.
Esterification Reaction: The hydroxyl group of 4-hydroxy-1H-pyrazole is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is often conducted in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: The pyrazole ring can undergo reduction reactions, although this is less common.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid, Dess-Martin periodinane in dichloromethane.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-hydroxy-1H-pyrazole-1-carboxylate derivatives with carbonyl groups.
Substitution Products: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry. Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Some pyrazole derivatives are used in the development of pharmaceuticals for treating various diseases. Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate exerts its effects depends on its specific derivatives and applications
Molecular Targets and Pathways Involved:
Enzymes: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways.
Receptors: Pyrazole derivatives can bind to receptors and modulate their activity.
DNA: Certain pyrazole derivatives can intercalate with DNA, affecting gene expression.
Comparación Con Compuestos Similares
Indazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4.
Isoxazole: A five-membered heterocyclic compound with one oxygen atom and two nitrogen atoms.
Uniqueness:
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.
Propiedades
IUPAC Name |
tert-butyl 4-hydroxypyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQFHXWXAHHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


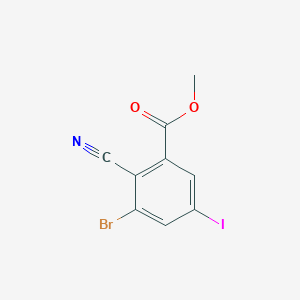
![N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide](/img/structure/B1413083.png)
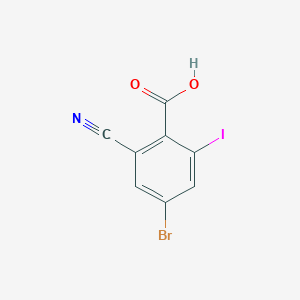

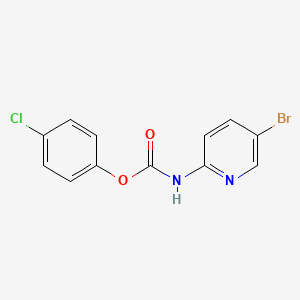
![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)


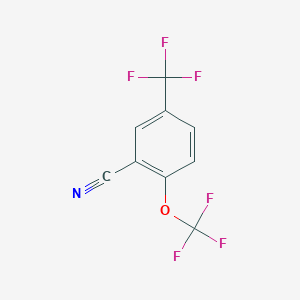
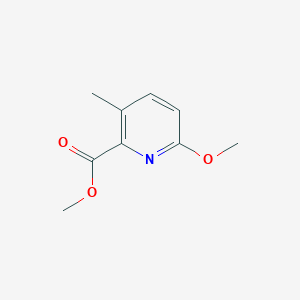
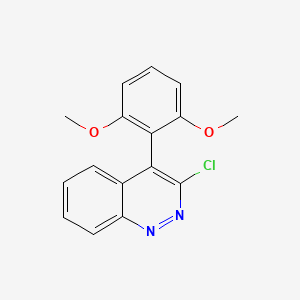
![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

